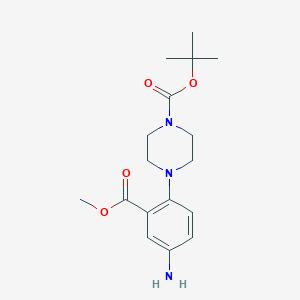
(3-aminophenyl) N,N-diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Aminophenyl) N,N-diethylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-aminophenyl) N,N-diethylcarbamate typically involves the reaction of 3-aminophenol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
3-Aminophenol+Diethylcarbamoyl chloride→(3-Aminophenyl) N,N-diethylcarbamate+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where the diethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Aminophenyl) N,N-diethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition, particularly those involving carbamate-sensitive enzymes.
Industry: It is used in the production of pesticides and herbicides, leveraging its ability to inhibit cholinesterase enzymes.
Wirkmechanismus
The mechanism of action of (3-aminophenyl) N,N-diethylcarbamate involves its interaction with specific molecular targets, particularly enzymes. The carbamate moiety can inhibit enzymes such as cholinesterases by forming a stable carbamylated enzyme intermediate, thereby preventing the breakdown of acetylcholine and leading to prolonged nerve signal transmission. This mechanism is similar to that of other carbamate-based inhibitors.
Vergleich Mit ähnlichen Verbindungen
- (3-Aminophenyl) N,N-dimethylcarbamate
- (3-Aminophenyl) N,N-diisopropylcarbamate
- (3-Aminophenyl) N,N-dibutylcarbamate
Comparison:
- (3-Aminophenyl) N,N-diethylcarbamate is unique due to its specific diethyl substitution, which affects its solubility, reactivity, and interaction with biological targets compared to its dimethyl, diisopropyl, and dibutyl counterparts.
- The diethyl groups provide a balance between hydrophobicity and steric hindrance, making it suitable for various applications where other carbamates might be less effective.
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
(3-aminophenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H16N2O2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4,12H2,1-2H3 |
InChI-Schlüssel |
KHBRWGLLNGWQPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)OC1=CC=CC(=C1)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-(2,5-dimethyl-6H-thieno[2,3-b]pyrrol-4-yl)acetate](/img/structure/B8391428.png)











